molecular formula C14H17NO B13207431 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one

8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13207431
M. Wt: 215.29 g/mol
InChI Key: RQWWKWBCRFJUGD-UHFFFAOYSA-N
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Description

8-(3-Methylphenyl)-6-azaspiro[34]octan-5-one is a chemical compound characterized by its unique spirocyclic structure This compound is part of the spiro[34]octane family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic core followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a suitable leaving group can undergo intramolecular cyclization to form the spirocyclic core. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-5-one: Shares the spirocyclic core but lacks the phenyl group, resulting in different chemical and biological properties.

    Spiro[3.4]octan-6-one: Another spirocyclic compound with a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of both the spirocyclic core and the 3-methylphenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-(3-methylphenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C14H17NO/c1-10-4-2-5-11(8-10)12-9-15-13(16)14(12)6-3-7-14/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)

InChI Key

RQWWKWBCRFJUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNC(=O)C23CCC3

Origin of Product

United States

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